2-methyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Description
2-methyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a thiophene ring at the 3-position and a 2-methylbenzamide group linked via a phenyl ring at the 6-position. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is known for its pharmacological relevance, particularly in modulating protein interactions and enzyme activity . Its design likely optimizes steric and electronic properties for target binding, as seen in related triazolopyridazine derivatives.
Properties
IUPAC Name |
2-methyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c1-15-6-2-3-9-18(15)23(29)24-17-8-4-7-16(14-17)19-11-12-21-25-26-22(28(21)27-19)20-10-5-13-30-20/h2-14H,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKLZLZYICCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyridazine structure, which is then functionalized with thiophene and benzamide groups. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and benzoyl chlorides. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-methyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Core Modifications
- Triazolopyridazine Substitutions : The position of the thiophene group varies across analogs. For example, in , the thiophene is at the 6-position, whereas the target compound places it at the 3-position. This positional isomerism can significantly alter electronic distribution and binding affinity .
- Benzamide Variants: The 2-methyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethoxy in ) or halogens (e.g., 2,4-difluoro in ).
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW 424.5) falls within the acceptable range for drug-likeness (MW < 500). Bulkier analogs like the naphthalene derivative (MW 461.5) may face solubility challenges .
- Electron Effects : Fluorine atoms in improve metabolic stability and bioavailability compared to the target compound’s methyl group .
Biological Activity
The compound 2-methyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzamide core substituted with a triazole and thiophene moiety, which are known to enhance biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing triazole and thiophene rings have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Triazole Derivative | MCF-7 | 20 |
| Similar Triazole Derivative | Bel-7402 | 15 |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to cancer progression. The triazole moiety is believed to interact with key proteins involved in cell signaling pathways that regulate apoptosis and proliferation. Additionally, the presence of the thiophene ring may further enhance its binding affinity to target proteins due to its electron-rich nature .
Study 1: Cytotoxic Activity
A study evaluated the cytotoxic activity of various triazole derivatives against MCF-7 cells using the MTT assay. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 15 to 25 µM. This suggests that modifications in the side chains can significantly influence potency .
Study 2: Pharmacokinetics
Another investigation focused on the pharmacokinetic profile of triazole-containing compounds. The study highlighted that these compounds generally exhibit favorable absorption and distribution characteristics, with moderate metabolic stability. This is crucial for their development as potential therapeutic agents in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
